molecular formula C14H20O2 B595721 2-(3-Tert-butylphenyl)-2-methylpropanoic acid CAS No. 1313712-10-5

2-(3-Tert-butylphenyl)-2-methylpropanoic acid

Cat. No. B595721
CAS RN: 1313712-10-5
M. Wt: 220.312
InChI Key: UIEUGESJSVWLTM-UHFFFAOYSA-N
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Description

2-(3-Tert-Butylphenyl)-2-methylpropanoic acid, or 2-TBPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 216.31 g/mol, and a melting point of 78-80°C. 2-TBPA is widely used in the pharmaceutical, agricultural and food industries, as well as in research laboratories.

Scientific Research Applications

1. Asymmetric Synthesis

2-(3-Tert-butylphenyl)-2-methylpropanoic acid derivatives have been used in the field of asymmetric synthesis. For example, a study demonstrated the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, achieved through ruthenium-SYNPHOS®-catalyzed hydrogenation, utilizing simple and inexpensive precursors (Jeulin et al., 2007).

2. Chemoselectivity in Synthesis

This compound also plays a role in chemoselectivity in organic synthesis. For instance, tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters were reacted with aqueous KOH to access 2H-chromene-3-carboxylic acids, demonstrating a method that involves tandem conjugate addition, hydrolysis, and elimination steps (Faridoon et al., 2015).

3. Catalytic Activities

In the realm of catalysis, 2-(3-Tert-butylphenyl)-2-methylpropanoic acid derivatives have been employed. A research study explored the preparation and coordination properties, including catalytic activities, of bulky 2-methyl-3-thioxo-1,3-diphosphapropene derivatives (Liang et al., 2004).

4. Matrix-Assisted Laser Desorption/Ionization (MALDI)

One of the derivatives, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile, has been utilized as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS), proving beneficial for analyzing labile compounds like substituted fullerenes (Ulmer et al., 2000).

5. Studies on Formation and Degradation of Chloro Organic Compounds

Research on the formation and degradation of chloro organic compounds has also involved derivatives of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. A study demonstrated the oxidation of tert-butyl ethers in the presence of chloride ions, identifying compounds like 1,2-Dichloro-2-methylpropane among the reaction products (Cysewski et al., 2006).

6. Synthesis of Potent Marine Drugs

Lastly, derivatives of this compound have been explored for the synthesis of potent marine drugs. An example includes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

properties

IUPAC Name

2-(3-tert-butylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEUGESJSVWLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679957
Record name 2-(3-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313712-10-5
Record name 2-(3-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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